DISPERSE RED 88

Description

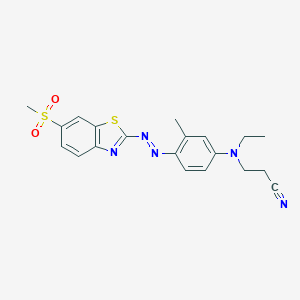

Structure

3D Structure

Properties

IUPAC Name |

3-[N-ethyl-3-methyl-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S2/c1-4-25(11-5-10-21)15-6-8-17(14(2)12-15)23-24-20-22-18-9-7-16(29(3,26)27)13-19(18)28-20/h6-9,12-13H,4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWICXCTLULCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051775 | |

| Record name | Disperse Red 88 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-67-3 | |

| Record name | 3-[Ethyl[3-methyl-4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-(ethyl(3-methyl-4-(2-(6-(methylsulfonyl)-2-benzothiazolyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[ethyl[3-methyl-4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disperse Red 88 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical and Spectroscopic Characterization Techniques in Disperse Red Dye Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of molecules, which is fundamental for elucidating the structures of disperse dyes and identifying impurities. nih.govepa.gov This technique offers high mass accuracy, often below 2 parts per million (ppm), enabling the confident determination of elemental compositions. nih.gov In the analysis of disperse dyes, HRMS, often coupled with liquid chromatography (LC), allows for the separation and identification of the primary dye molecule from related compounds and byproducts present in commercial mixtures. researchgate.netresearchgate.net

The structural elucidation process is further aided by tandem mass spectrometry (MS/MS), where precursor ions are fragmented to generate characteristic product ions. nih.gov This fragmentation pattern provides a "fingerprint" of the molecule, revealing details about its substructures. For instance, in the analysis of azo disperse dyes, characteristic cleavages of the azo bond and other functional groups can be observed, confirming the identity of the dye. epa.gov

Impurity profiling is another critical application of HRMS in disperse dye research. lcms.cz The high resolution and sensitivity of this technique allow for the detection and identification of even minor impurities that may be present in the dye formulation. lcms.cz This is particularly important as some impurities can be potential allergens or have other undesirable effects. The combination of chromatographic separation with HRMS and MS/MS data provides a comprehensive profile of the dye sample, ensuring its quality and safety. researchgate.netlcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of organic molecules, including disperse dyes. uobasrah.edu.iqresearchgate.netnih.gov It provides information about the chemical environment of individual atoms within a molecule, allowing for a complete structural assignment. uobasrah.edu.iqlibretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the complex structures of these dyes. nih.gov

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. nih.govmnstate.edu While ¹³C has a low natural abundance (about 1.1%), modern NMR techniques allow for the acquisition of high-quality spectra. nih.govmnstate.edu The chemical shifts in a ¹³C-NMR spectrum are spread over a wider range than in ¹H-NMR, often leading to better resolution and less signal overlap. nih.govacs.org Each unique carbon atom in a molecule gives rise to a distinct signal, making it possible to identify all the carbon atoms in Disperse Red 88, including those in the benzothiazole, phenyl, and aliphatic groups. sielc.commnstate.edu Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. mnstate.edu The combination of ¹H-NMR and ¹³C-NMR data provides a comprehensive picture of the molecular structure. researchgate.netresearchgate.net

Proton NMR (1H-NMR) Applications

UV-Visible Spectroscopy for Chromophore Analysis and Reaction Monitoring

UV-Visible spectroscopy is a fundamental technique for studying the electronic transitions within a molecule, particularly the chromophores responsible for the color of dyes like this compound. mvpsvktcollege.ac.in This method is used to determine key properties of the dye and to monitor its transformation during various processes. mdpi.com

The absorption spectrum of a disperse dye in a specific solvent reveals the wavelength at which it absorbs light most strongly, known as the absorption maximum (λmax). uzh.chresearchgate.net The λmax is a characteristic property of the chromophore and is influenced by the molecular structure and the solvent. mvpsvktcollege.ac.inresearchgate.net For this compound, the λmax provides information about the electronic structure of its azo-benzothiazole chromophore.

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength and can be determined using the Beer-Lambert law. uzh.chchromadex.com It is a constant for a particular substance at a specific wavelength and in a given solvent. chromadex.com Determining the molar extinction coefficient is crucial for quantitative analysis, allowing for the calculation of the dye's concentration in a solution. chromadex.comresearchgate.net

Table 1: Spectroscopic Properties of Selected Disperse Dyes

| Dye | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent |

|---|---|---|---|

| Disperse Red 1 | 505 | Not specified | Aqueous solution with dispersant scielo.br |

| Disperse Red 13 | ~480 | Not specified | Chloroform mdpi.com |

UV-Visible spectrophotometry is a straightforward and effective method for monitoring the decolorization of dyes in various treatment processes, such as biodegradation or advanced oxidation. ijcmas.comresearchgate.netnih.gov The rate of decolorization is determined by measuring the decrease in the absorbance of the dye solution at its λmax over time. researchgate.netnih.gov The percentage of decolorization can be calculated using the initial and final absorbance values. researchgate.net This method provides valuable data on the efficiency of a particular treatment method for removing the dye from wastewater. For instance, studies have shown significant decolorization of various disperse dyes under specific conditions, with the progress tracked by monitoring the change in the UV-Vis spectrum. ijcmas.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Disperse Red 1 |

| Disperse Red 13 |

| This compound |

Multivariate Calibration Techniques for Mixture Analysis

The analysis of complex mixtures containing multiple dyes presents a significant analytical challenge due to spectral interferences. nih.gov Multivariate calibration techniques, such as partial least-squares regression (PLSR), offer a powerful solution to this problem. nih.gov By building a calibration model based on the absorption spectra of a set of known mixtures, it is possible to accurately determine the concentrations of individual dyes in an unknown sample. nih.gov This approach has been successfully applied to the simultaneous determination of reactive dyes in mixtures and can be adapted for the analysis of disperse dye formulations. nih.gov

Chemometrics, a discipline that uses mathematical and statistical methods to analyze chemical data, is frequently employed to interpret UV-Vis data from complex dye mixtures. azom.com It provides an effective means of determining the concentrations of chemical species with overlapping spectra. azom.com For instance, chemometric analysis has been used to create and validate methods for determining the concentrations of dyes in complex mixtures, even at high concentrations. azom.com These techniques are broadly applicable in various fields, including drug purity analysis, petrochemical analysis, and polymer manufacturing. azom.com

Advanced Chromatographic Separations for Environmental and Degradation Studies

Chromatographic techniques are indispensable for the separation and identification of this compound and its degradation products in environmental and laboratory settings.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of disperse dyes. A common approach for analyzing this compound involves reversed-phase (RP) HPLC with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This method is scalable and can be used for preparative separations to isolate impurities. sielc.com

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for the characterization of dyes. researchgate.net This technique is particularly valuable for analyzing the complex mixtures that result from dye degradation. For instance, an SPE-LC-ESI-MS/MS (Solid Phase Extraction-Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method has been optimized for monitoring disperse azo dyes in environmental water samples. oup.comnih.gov This method demonstrated good linearity for a range of disperse dyes and achieved low limits of detection and quantification. oup.comnih.gov The use of selected reaction monitoring (SRM) mode with positive electrospray ionization enhances the specificity of the analysis. oup.com

The EPA Method 8321B also outlines the use of HPLC coupled with thermospray-mass spectrometry (TS-MS) for the determination of various solvent-extractable nonvolatile compounds, including disperse dyes like Disperse Red 1, in different environmental matrices. epa.gov

Table 1: HPLC-MS/MS Parameters for Disperse Dye Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | oup.com |

| Analysis Mode | Selected Reaction Monitoring (SRM) | oup.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | sielc.comoup.com |

| ESI Heater Temp. | 500°C | oup.com |

| Detection Limits | ~2.0 ng L⁻¹ | oup.comnih.gov |

| Quantification Limits | ~8.0 ng L⁻¹ | oup.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying the volatile and semi-volatile metabolites produced during the degradation of disperse dyes. uga.edu This technique is particularly well-suited for the analysis of the relatively small, hydrophobic molecules that often result from the breakdown of disperse azo dyes, which lack sulfonic acid groups. uga.edu

In studies on the biodegradation of azo dyes, GC-MS analysis has been instrumental in identifying intermediate products. For example, in the degradation of Acid Red 88, GC-MS analysis revealed the formation of intermediates such as naphthalen-2-ol, sodium naphthalene-1-sulfonate, and 1,4-dihydronaphthalene. researchgate.net Similarly, the analysis of Disperse Red 3B degradation products by a fungal and microalgal consortium using GC-MS showed the breakdown of the dye into smaller, less toxic compounds. rsc.orgnih.gov

Pyrolysis-GC-MS is another valuable technique for simulating the high-temperature degradation of dyes and identifying the resulting combustion products. nih.gov This method has been used to analyze the thermal degradation of military red smoke flare compositions containing Disperse Red 9, a compound structurally similar to other disperse red dyes. The analysis identified both primary thermal degradation products and derivative compounds formed through chemical modifications of the dye at high temperatures. nih.gov

Table 2: Identified Metabolites from Azo Dye Degradation using GC-MS

| Original Dye | Degradation Method | Identified Metabolites | Reference |

|---|---|---|---|

| Acid Red 88 | Fungal Biodegradation | Naphthalen-2-ol, Sodium naphthalene-1-sulfonate, 1,4-dihydronaphthalene | researchgate.net |

| Disperse Red 3B | Fungal-Microalgal Consortium | Diisobutyl phthalate (B1215562), Guaiacol, Ammonia, o-Xylene (B151617), Acetone (B3395972), 4-hydroxy-2-butanone, Carbon Dioxide | researchgate.net |

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Degradation Products

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial analytical tool for monitoring the changes in functional groups during the degradation of disperse dyes. eeer.org By comparing the FTIR spectra of the original dye with the spectra of the degradation products, researchers can identify the cleavage of specific bonds, such as the characteristic azo bond (–N=N–). nih.gov

In the study of the biodegradation of various azo dyes by bacteria, FTIR analysis confirmed the degradation by showing structural modifications in the dye molecules. eeer.org The disappearance or shifting of peaks corresponding to specific functional groups provides evidence of the breakdown of the parent dye into simpler compounds. eeer.orgeeer.org For example, the cleavage of the azo bond is often indicated by the disappearance of the peak around 1584 cm⁻¹ for –N=N– stretching vibrations. nih.gov The analysis of degradation products of Disperse Red 3B by a fungal-microalgal consortium also utilized FTIR to demonstrate the breaking of colored functional groups. rsc.orgnih.gov

Table 3: Key FTIR Spectral Changes During Azo Dye Degradation

| Functional Group | Wavenumber (cm⁻¹) | Observation during Degradation | Reference |

|---|---|---|---|

| N-H and O-H stretching | 3300–3500 | Appearance or change in intensity | eeer.org |

| Azo bond (–N=N–) | ~1584 | Disappearance of peak | nih.gov |

| Aromatic C=C stretching | ~1446 | Changes in peak position and intensity | nih.gov |

Specialized Spectroscopic Techniques for Dye-Polymer Systems

The interaction between disperse dyes and polymer substrates is critical to their performance in textile applications. Specialized spectroscopic techniques are employed to study these interactions and the properties of the dye within the polymer matrix.

Photothermal Deflection Spectroscopy (PDS), also known as the mirage effect, is a highly sensitive technique used to measure weak optical absorption in materials. researchgate.netwikipedia.org It is particularly useful for studying the absorption behavior of dyes within polymer systems and at dye-polymer interfaces. researchgate.net PDS measures the change in the refractive index of a medium due to heating by light absorption. wikipedia.org

In the context of Disperse Red dyes, PDS can be used to investigate the molecular environment of the dye within a polymer matrix and to identify any weak absorption states that may arise from dye-polymer interactions. researchgate.net This technique can help in understanding how the polymer host structure and bonding environment affect the spectral absorption behavior of the dye, which is crucial for predicting the performance of dyed polymer systems in applications like optical devices. researchgate.net

Electron Spin Resonance (ESR) for Radical Species Detection in Photodegradation

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a powerful and indispensable technique for the detection and characterization of paramagnetic species, which are chemical entities with one or more unpaired electrons. In the context of the photodegradation of dyes like this compound, ESR is uniquely suited to identify the transient and highly reactive radical species that are instrumental in the breakdown of the dye's molecular structure. The degradation process, often initiated by advanced oxidation processes (AOPs), involves the generation of these radicals, which then attack the chromophoric groups of the dye, leading to decolorization and mineralization.

While specific research detailing the application of Electron Spin Resonance (ESR) to the photodegradation of this compound is not extensively available in the public domain, the principles of its application can be understood from studies on other azo dyes and organic pollutants. The photodegradation of dyes in the presence of a photocatalyst, such as titanium dioxide (TiO₂), under UV or visible light irradiation is a common method studied. This process generates electron-hole pairs on the catalyst surface, which in turn react with water and molecular oxygen to produce reactive oxygen species (ROS).

The primary radical species typically investigated during the photodegradation of dyes include hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻). These radicals are extremely short-lived, making their direct detection challenging. ESR spectroscopy circumvents this issue through a technique called spin trapping. In this method, a "spin trap," a diamagnetic molecule, reacts with the transient radical to form a much more stable paramagnetic adduct. This stable adduct can then be detected and characterized by ESR, and the properties of its spectrum provide information about the original, short-lived radical.

A common spin-trapping agent used for detecting both hydroxyl and superoxide radicals is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). When DMPO reacts with a hydroxyl radical, it forms the DMPO-•OH adduct, which produces a characteristic 1:2:2:1 quartet signal in the ESR spectrum. Similarly, the reaction with a superoxide radical generates the DMPO-O₂•⁻ adduct, which has its own distinct ESR signal. The intensity of these signals can provide a semi-quantitative measure of the concentration of the radicals being produced under different experimental conditions.

The table below illustrates the type of data that would be generated from an ESR spin trapping experiment for dye photodegradation. Please note, this is a representative table, as specific data for this compound is not available.

| Radical Species Adduct | Spin Trap | Characteristic ESR Signal | g-value (approx.) | Hyperfine Coupling Constants (approx.) |

| Hydroxyl Radical Adduct | DMPO | 1:2:2:1 Quartet | 2.0058 | aN = aH = 14.9 G |

| Superoxide Radical Adduct | DMPO | Multiline Signal | 2.0061 | aN = 14.1 G, aHβ = 11.3 G, aHγ = 1.25 G |

Interactions with Polymeric Substrates and Dyeing Science

Mechanisms of Disperse Dye Uptake and Diffusion in Synthetic Fibers (e.g., Polyethylene (B3416737) Terephthalate)

The dyeing of synthetic fibers like polyethylene terephthalate (B1205515) (PET) with disperse dyes, including Disperse Red 88, is a physical absorption process. Unlike natural fibers that can form chemical bonds with dyes, synthetic fibers rely on the diffusion of dye molecules into the polymer matrix. colourinn.in The mechanism involves several stages:

Adsorption: Disperse dyes, being sparingly soluble in water, are attracted to the hydrophobic surface of synthetic fibers. colourinn.in This initial attraction is facilitated by hydrophobic interactions. colourinn.in

Diffusion: Heat plays a crucial role in the diffusion process. At elevated temperatures, typically above 120°C, the polymer chains in the amorphous regions of the polyester (B1180765) fiber gain mobility and expand, creating temporary microscopic voids. colourinn.inmdpi.com These voids allow the small, planar molecules of the disperse dye to penetrate and diffuse into the fiber's internal structure. colourinn.innih.gov The rate of diffusion is influenced by temperature and the concentration of the dye. mdpi.com

Fixation: Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, such as van der Waals forces and hydrogen bonds. nih.govscribd.com As the fiber cools, the polymer structure contracts, trapping the dye molecules within the matrix.

Supercritical Carbon Dioxide (ScCO2) Dyeing Technology

Supercritical carbon dioxide (ScCO2) has emerged as an environmentally friendly alternative to water-based dyeing for synthetic fibers. mdpi.comdiva-portal.org In this technology, CO2 is heated and pressurized beyond its critical point (31.1°C and 7.38 MPa), where it exhibits properties of both a liquid and a gas. mdpi.comdiva-portal.org

Advantages and Challenges of ScCO2 as a Dyeing Medium

Advantages:

Environmental Benefits: ScCO2 dyeing eliminates the need for water, thereby preventing water pollution from dye effluents. diva-portal.orgdiva-portal.org The CO2 can be recycled in a closed-loop system, with recovery rates around 90%. diva-portal.org

Reduced Chemical Usage: Dispersing agents and other auxiliary chemicals required in conventional dyeing are not necessary. diva-portal.orgstepchange-innovations.com

Enhanced Diffusion: ScCO2 acts as a swelling agent for synthetic fibers like PET, increasing the free volume between polymer chains and facilitating faster dye penetration and diffusion. mdpi.commdpi.com

Energy and Time Savings: The dyeing process in ScCO2 can be significantly shorter, and the energy consumption is lower compared to conventional methods. diva-portal.orgstepchange-innovations.com

Improved Product Quality: Dyeings in ScCO2 can exhibit higher brilliance and, in many cases, superior wash and contact fastness properties. stepchange-innovations.com

Challenges:

High Initial Investment: The equipment required for ScCO2 dyeing operates at high pressures and involves significant capital costs. diva-portal.orgstepchange-innovations.com

Limited Solubility of Polar Dyes: ScCO2 is a non-polar solvent, which restricts its use with polar dyes like reactive, direct, and acid dyes that are commonly used for natural fibers. diva-portal.orgresearchgate.net Disperse dyes, being non-ionic and hydrophobic, are well-suited for this medium. mdpi.comresearchgate.net

Dyeing of Natural Fibers: The application of ScCO2 dyeing to natural fibers is challenging due to the polar nature of these fibers and the resulting poor interaction with disperse dyes. diva-portal.orgresearchgate.net

Influence of Dye Structure on ScCO2 Dyeing Performance

The molecular structure of the disperse dye plays a critical role in its performance in ScCO2 dyeing. Key structural features that influence dyeing behavior include:

Electron-Withdrawing Groups: The presence and position of electron-withdrawing groups, such as nitro (-NO2) or methoxy (B1213986) (-OCH3) groups, on the dye molecule can significantly impact color strength and fastness properties. mdpi.commdpi.com Strong electron-withdrawing groups can enhance the electron-pulling effect, leading to improved color fastness. mdpi.com

Alkyl Chains: The length of alkyl side chains can affect the apparent color density and colorfastness. mdpi.commdpi.com

Molecular Size and Polarity: The solubility of the dye in ScCO2 and its ability to diffuse into the polymer are influenced by its molecular size and polarity. Disperse dyes are generally small, planar, and non-ionic, which facilitates their dissolution in ScCO2 and penetration into the fiber. nih.gov

Dye-Polymer Interactions and Supramolecular Assembly

The stability and properties of the final dyed material are determined by the interactions between the dye molecules and the polymer chains, as well as the potential for the dye molecules to form organized structures within the polymer matrix.

Role of Hydrogen Bonding and Hydrophobic Forces

The primary forces responsible for the retention of disperse dyes like this compound within synthetic fibers are non-covalent interactions. nih.gov

Hydrogen Bonding: Disperse dyes often contain polar functional groups that can form hydrogen bonds with corresponding groups on the polymer chain. nih.govscribd.com For example, the hydroxyl (-OH) and amino (-NH2) groups in a disperse dye can form hydrogen bonds with the ester groups of PET or the amide groups of polyamide. mdpi.commdpi.com

Hydrophobic Forces: As disperse dyes are hydrophobic, they have a natural affinity for hydrophobic synthetic fibers. colourinn.in These interactions are a significant driving force for the adsorption of the dye onto the fiber surface and its subsequent diffusion into the polymer. researchgate.net The importance of hydrophobic forces is highlighted by the fact that their strength can be influenced by factors like ionic strength in the dyeing medium. researchgate.net

The combination of these forces ensures that the dye is effectively "locked" within the polymer matrix, leading to good fastness properties. nih.gov

Studies on Dye Aggregation within Polymer Matrices

Dye aggregation refers to the tendency of dye molecules to associate with each other within the polymer. This phenomenon can be influenced by the dye concentration, the nature of the polymer, and the processing conditions.

Impact of Dye Concentration: At low concentrations, dye molecules may be well-dispersated within the polymer. emerald.com However, as the concentration increases, the likelihood of dye-dye interactions and aggregation rises, which can lead to changes in the material's spectroscopic properties and potentially increase scattering losses. aalto.fi

Influence of the Polymer Host: The chemical nature of the polymer matrix can significantly affect dye aggregation. Polymers with polar functional groups can interact with the dye molecules, suppressing aggregation and allowing for higher dye loading levels. aalto.fi For instance, a study using Disperse Red 1 showed that a polystyrene (PS) matrix, which has limited interaction with the dye, resulted in aggregation at lower concentrations compared to poly(4-vinylphenol) (PVPh) or poly(styrenesulfonic acid) (PSSA), where hydrogen bonding and ionic interactions, respectively, helped to prevent aggregation. aalto.fi

Supramolecular Assembly: Under certain conditions, dye molecules can form ordered, non-covalent structures known as supramolecular assemblies within the polymer. mdpi.comacs.org These assemblies are governed by intermolecular forces like hydrogen bonding and π-π stacking. acs.org The formation of such structures can be influenced by external stimuli and can lead to materials with unique optical or functional properties. researchgate.net For example, the aggregation of some azo dyes in a polymer matrix can be reversibly controlled by humidity, leading to a visible color change. researchgate.net

Influence of Polymer Host Structure on Dye Optical Behavior

The interaction between a disperse dye and its polymer host is a critical factor that dictates the final optical properties of the dyed material. The structure of the polymer matrix can significantly influence the electronic structure of the dye molecule, thereby altering its light absorption and emission characteristics. This phenomenon is tied to the cohesive energy density of the luminophore (dye) and the polymer matrix; a good dispersion and interaction are more readily achieved when these values are similar. ethz.ch

In the case of this compound, its behavior within a polymer matrix is influenced by the polarity and accessibility of the polymer's functional groups. For instance, in polyester fibers like polyethylene terephthalate (PET), the dye molecules are believed to exist primarily in a monomolecular state, physically entrapped within the amorphous regions of the polymer. nih.govumt.edu.pk The planar structure of disperse dyes allows them to penetrate between the tightly packed polymer chains. nih.gov

The optical behavior of the dye is also affected by the physical state of the polymer. For example, the glass transition temperature (Tg) of the polymer is a crucial parameter. researchgate.net Above the Tg, the polymer chains have increased mobility, creating free volume and facilitating the diffusion of dye molecules into the polymer structure. umt.edu.pkresearchgate.net For PET, which has a relatively low Tg (67–81 °C), this increased amorphous ratio enhances the mass transfer rate of the dye within the material. researchgate.net

Furthermore, the presence of specific functional groups on the polymer can lead to interactions such as hydrogen bonding and van der Waals forces with the polar groups of the disperse dye, like the nitro and cyano groups. nih.gov These interactions anchor the dye to the fiber and can cause shifts in the dye's absorption spectrum, a phenomenon known as solvatochromism. The extent of these interactions and the resulting optical behavior are dependent on the specific chemical structures of both the dye and the polymer host.

Impact of Dispersants on Dye Stability and Dyeing Efficiency

Dispersants are crucial components in the application of disperse dyes like this compound, which have very low solubility in water. nih.govhermetachem.com Their primary role is to create a stable and fine dispersion of the dye particles in the aqueous dyebath, preventing aggregation and ensuring uniform application to the textile substrate. nih.govresearchgate.net The stability and efficiency of the dyeing process are directly linked to the performance of the dispersant. nih.gov

The effectiveness of a dispersant is determined by its ability to adsorb onto the surface of the dye particles and provide a stabilizing force, either through electrostatic repulsion or steric hindrance. nih.gov This prevents the particles from agglomerating, which could otherwise lead to uneven dyeing and blockages in printing nozzles in digital applications. nih.gov The choice of dispersant and its concentration can significantly impact dye uptake and the final color depth of the fabric. mdpi.com

Molecular Mechanisms of Dispersant-Dye Interaction

The interaction between a dispersant and a disperse dye molecule occurs at the molecular level and is governed by a combination of intermolecular forces. Dispersants typically possess a structure with two main parts: one that adsorbs to the surface of the dye particle and another that has a high affinity for the dispersion medium (water). google.com

For anionic dispersants, such as those based on naphthalene (B1677914) sulfonic acid, the mechanism involves the adsorption of the dispersant's hydrophobic part onto the non-polar surface of the disperse dye particle. nih.gov The ionized anionic groups of the dispersant then extend into the aqueous phase, creating a negative surface charge on the dye particles. nih.gov This leads to electrostatic repulsion between the particles, preventing them from coming together and aggregating. nih.gov

Non-ionic surfactants, another class of dispersants, operate through a mechanism of steric hindrance. nih.gov These molecules have long, flexible hydrophilic chains (e.g., polyoxyethylene chains) that adsorb onto the dye particle surface. nih.gov When two dye particles approach each other, the overlapping of these extended chains creates a repulsive force, effectively keeping the particles separated and stable in the dispersion. nih.gov

The formation of micelles by surfactant molecules is another important aspect of the interaction. umt.edu.pk Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. researchgate.net These micelles can encapsulate or solubilize the sparingly soluble disperse dye molecules, increasing their apparent solubility in the dyebath. umt.edu.pk The dye is then transferred from these micelles to the fiber surface. umt.edu.pk However, if the dye is too strongly solubilized within the micelles, it can reduce the rate and extent of dye uptake by the fiber, as the micelles can act as a reservoir for the dye. researchgate.net

Development of Novel Dispersants for Enhanced Performance

The demand for more efficient and environmentally friendly dyeing processes has driven research into the development of novel dispersants for disperse dyes. researchgate.net Traditional dispersants, while effective, can sometimes contribute to the pollution load of textile effluents. researchgate.net Therefore, the focus of new developments is on creating dispersants that offer improved performance with a reduced environmental impact.

One area of research is the synthesis of polymeric dispersants with tailored chemical structures to optimize their interaction with specific dyes and fibers. google.com For example, polymers containing units derived from (meth)acrylonitrile have been investigated as dispersants. google.com The strong polarization of the cyano groups in these polymers can enhance both the adsorption to the dye particle and the affinity for the dispersion medium, leading to improved stability. google.com

Another approach involves the use of development auxiliaries that can enhance dyeing at lower temperatures, reducing energy consumption. researchgate.net For instance, certain non-toxic organic compounds have been explored for their ability to facilitate the dyeing of polyester below 100°C. researchgate.net

The development of dispersant-free dyeing systems is also a significant area of research. sci-hub.ru This involves modifying the dye or the fiber to eliminate the need for dispersing agents altogether. While still in development, this approach holds the promise of a more sustainable dyeing process.

Furthermore, there is a continuous effort to find dispersants that are effective for a wide range of dye colors and types, as some dispersants may show good performance with red dyes but not with other colors. google.com The goal is to develop versatile dispersants that can provide excellent dispersion stability for various disperse dyes and pigments. google.com

Evaluation of Color Fastness Properties

Color fastness is a critical quality parameter for dyed textiles, indicating the resistance of the color to fading or running under various conditions of use and care. For textiles dyed with this compound, a comprehensive evaluation of its fastness properties is essential to ensure the longevity of the color. Standardized test methods are employed to assess the performance of the dyed fabric against various agents such as washing, perspiration, friction, and light.

The fastness properties are typically rated on a scale of 1 to 5, where 5 represents the highest fastness. mdpi.com In general, disperse dyes can exhibit good to excellent fastness properties on synthetic fibers like polyester. hermetachem.comresearchgate.net The molecular structure of the dye and its interaction with the fiber play a significant role in determining its fastness. mdpi.com For instance, increasing the molecular size of the dye can improve its sublimation fastness, which is particularly important for polyester fabrics that are often heat-set. sci-hub.ru

Assessment of Resistance to Detergent Water and Perspiration

The resistance of a dyed fabric to washing with detergent water and to the effects of human perspiration is crucial for its practical use. These properties are evaluated using standardized laboratory tests that simulate real-world conditions.

Resistance to Detergent Water (Wash Fastness): The wash fastness test involves agitating a dyed fabric sample in a detergent solution under specified conditions of temperature and time. The change in the color of the sample and the staining of adjacent undyed fabrics are then assessed using a standardized grey scale.

Research on various disperse red azo dyes has shown that they can exhibit good resistance to detergent water. researchgate.netmdpi.com In one study, newly synthesized disperse red azo dyes dyed on polyethylene terephthalate (PET) met and in some cases surpassed commercial standards for washing fastness. researchgate.netmdpi.com The washing fastness is often rated on a 1 to 5 scale, with a grade of 4-5 being considered high. mdpi.com Some studies have reported wash fastness grades of 3-4 for disperse dyes. hermetachem.com

Resistance to Perspiration: The perspiration fastness test assesses the resistance of the color to the action of simulated acidic and alkaline perspiration. A specimen of the dyed textile is treated with a solution simulating perspiration, subjected to mechanical pressure, and dried slowly at a slightly elevated temperature.

Studies have demonstrated that disperse red dyes can show good fastness to both acidic and alkaline perspiration. researchgate.netmdpi.comekb.eg For example, some newly synthesized disperse red azo dyes on PET fabrics exhibited a perspiration fastness of grade 4 or higher. mdpi.com

Table 1: Representative Color Fastness Data for Disperse Dyes interactive_table

| Fastness Test | Typical Rating (Scale 1-5) | Reference |

|---|---|---|

| Washing (Detergent Water) | 3-4 to 4-5 | hermetachem.commdpi.com |

| Perspiration (Acidic) | 4 or higher | mdpi.comekb.eg |

| Perspiration (Alkaline) | 4 or higher | mdpi.comekb.eg |

Abrasion and Friction Fastness Characterization

Abrasion and friction fastness, also known as crocking fastness, refers to the resistance of a color to rubbing off and staining other surfaces. This is a particularly important property for items that are subject to wear and friction during use.

The test for friction fastness is typically carried out using a crockmeter, where a standard white cotton cloth is rubbed against the surface of the dyed fabric under controlled pressure for a specified number of times. The amount of color transferred to the white cloth is then assessed using a grey scale for staining. The test is performed under both dry and wet conditions.

Research on disperse red azo dyes has indicated good abrasion and friction fastness properties. researchgate.netmdpi.com In one study, the dyed fabrics showed an abrasion fastness of 3-4 and a rubbing fastness of above 4. mdpi.com Another study reported that the dry crocking of nylon dyed with a reactive disperse dye gave better results (4-5) than wet crocking. ekb.eg

Table 2: Representative Abrasion and Friction Fastness Data for Disperse Dyes interactive_table

| Fastness Test | Typical Rating (Scale 1-5) | Reference |

|---|---|---|

| Dry Rubbing/Friction | 4 or higher | mdpi.com |

| Wet Rubbing/Friction | 3-4 | mdpi.com |

Theoretical and Computational Chemistry Studies on Disperse Azo Dyes

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic Structure and Optical Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For disperse azo dyes like Disperse Red 88, DFT calculations are employed to determine optimized molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and the distribution of electron density. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is particularly important as it relates to the molecule's reactivity and kinetic stability.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. researchgate.netrsc.org This method is instrumental in predicting the optical properties of dyes, such as their UV-visible absorption spectra. researchgate.netresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the maximum absorption wavelength (λmax), which corresponds to the color of the dye. researchgate.net For instance, studies on similar D-π-A (donor-π-acceptor) conjugated organic dye molecules have demonstrated that TD-DFT can be used to analyze their UV-visible spectra and optical properties. researchgate.netresearchgate.net The choice of functional and basis set in these calculations is critical for achieving accuracy that correlates well with experimental data. ias.ac.in While specific DFT and TD-DFT studies on this compound are not extensively available in the reviewed literature, the principles are widely applied to other azo dyes to understand substituent effects on their color and electronic properties. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations of Dye-Dispersant and Dye-Polymer Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of disperse dyes, MD simulations are valuable for understanding the interactions between dye molecules and other components in a system, such as dispersants and polymers. These simulations can model the aggregation behavior of dyes in a solution and their adsorption onto a polymer fiber surface.

For example, MD simulations have been used to study the dyeing behavior of disperse dyes on polyethylene (B3416737) terephthalate (B1205515) (PET) fabrics in supercritical carbon dioxide, revealing how different side chains on the dye molecules influence their dyeing performance. mdpi.com The simulations can provide insights into the interaction energies between the dye, the dyeing medium, and the polymer, which helps in explaining differences in dye uptake and fixation. researchgate.net In the case of this compound, MD simulations could be employed to understand its interaction with polyester (B1180765) fibers, predict its solubility in different dyeing media, and study the role of dispersants in preventing dye aggregation. While specific MD simulation studies for this compound were not found in the available literature, the methodology has been successfully applied to similar disperse dyes to elucidate their dyeing mechanisms at a molecular level. researchgate.net

Modeling of Adsorption and Degradation Kinetics

The adsorption and degradation processes of azo dyes are critical for both their application in dyeing and their removal from wastewater. Kinetic models are used to describe the rates of these processes. Due to the structural similarity and frequent use in related studies, information on Acid Red 88 is often used as a proxy to understand the behavior of similar azo dyes.

Adsorption Kinetics: The adsorption of azo dyes onto various materials is often studied using models like the pseudo-first-order and pseudo-second-order kinetic models. The pseudo-second-order model frequently provides a better fit for the adsorption of dyes like Acid Red 88, suggesting that the adsorption process is influenced by both the dye concentration and the number of available active sites on the adsorbent. nih.govresearchgate.netpjoes.com

Several studies on the removal of Acid Red 88 from aqueous solutions have shown that the adsorption kinetics can be well-described by the pseudo-second-order model. nih.govresearchgate.net For example, when using a zeolite/chitosan hydrogel as an adsorbent, the adsorption of Acid Red 88 was found to follow a pseudo-second-order kinetic model. nih.gov

Table 1: Adsorption Kinetic Models for Acid Red 88 on Zeolite/Chitosan Hydrogel

| Kinetic Model | R² Value |

| Pseudo-first-order | 0.9036 |

| Pseudo-second-order | 0.9981 |

Data sourced from a study on Acid Red 88 adsorption. nih.gov

Degradation Kinetics: The degradation of azo dyes, often carried out through advanced oxidation processes or biological treatments, is also analyzed using kinetic models. The degradation of these dyes often follows pseudo-first-order kinetics. bme.hu For instance, the photocatalytic and sonophotocatalytic degradation of a mixture of dyes including a disperse red dye was found to follow pseudo-first-order kinetics. bme.hu Studies on the degradation of Acid Red 88 have also been conducted to understand its breakdown pathways and the efficiency of various treatment methods. researchgate.net

Table 2: Kinetic Models for Desorption of Acid Red 88 from Zeolite/Chitosan Hydrogel

| Kinetic Model | R² Value |

| Pseudo-first-order | 0.9036 |

| Pseudo-second-order | 0.9981 |

Data sourced from a study on Acid Red 88 desorption. nih.gov

Prediction of Photophysical and Electrochemical Characteristics

Computational methods are increasingly used to predict the photophysical and electrochemical properties of organic dyes. These predictions can guide the synthesis of new dyes with desired characteristics.

Photophysical Properties: TD-DFT is a primary tool for predicting photophysical properties such as absorption and emission spectra. mdpi.com By modeling the electronic transitions, it is possible to predict the color of a dye and how it might change with different chemical modifications. rsc.org Machine learning models are also emerging as a powerful tool for the high-throughput virtual screening of organic fluorescent materials, capable of predicting emission wavelengths and quantum yields with high accuracy. nih.gov For this compound, such predictive models could be used to estimate its fluorescence properties and photostability.

Electrochemical Characteristics: DFT calculations can be used to predict electrochemical properties, such as oxidation and reduction potentials. These are related to the HOMO and LUMO energy levels of the molecule. The prediction of these properties is important for understanding the dye's stability and its behavior in electrochemical processes, such as electrocoagulation for wastewater treatment or in the context of dye-sensitized solar cells. acs.org While specific predictions for this compound are not widely published, the theoretical frameworks for these predictions are well-established for other organic dyes. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing DISPERSE RED 88, and how can researchers validate its purity and structural integrity?

- Methodological Answer : Synthesis typically involves nitration and diazotization reactions under controlled temperature and pH conditions. To validate purity, use high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy for quantitative analysis. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., azo bonds, nitro groups). Always cross-reference spectral data with published literature for consistency .

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions (e.g., pH, temperature, UV exposure)?

- Methodological Answer : Employ accelerated stability testing by exposing the compound to extreme conditions (e.g., 40–80°C, pH 3–10) and monitor degradation via spectrophotometric absorbance changes. Include control batches and replicate experiments to account for variability. For UV stability, use xenon-arc lamps to simulate sunlight and quantify photodegradation products using liquid chromatography-mass spectrometry (LC-MS) .

Q. What statistical methods are appropriate for analyzing dye-uptake efficiency data in textile applications of this compound?

- Methodological Answer : Use analysis of variance (ANOVA) to compare dye-uptake across multiple textile substrates (e.g., polyester, nylon). Pair this with Tukey’s post-hoc test to identify significant differences. For correlation studies (e.g., temperature vs. dye affinity), apply linear regression models and report confidence intervals. Ensure raw data and derived metrics (e.g., R² values) are transparently documented .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound across different photocatalytic systems?

- Methodological Answer : Conduct comparative studies using identical experimental parameters (e.g., catalyst concentration, light intensity) to isolate variables. Perform intermediate product analysis via LC-MS/MS and electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS). Cross-validate findings with density functional theory (DFT) simulations to predict energetically favorable degradation routes .

Q. What advanced techniques are recommended for elucidating the ecotoxicological impacts of this compound metabolites in aquatic ecosystems?

- Methodological Answer : Combine in vitro bioassays (e.g., Microtox® for bacterial toxicity) with in vivo studies on model organisms (e.g., Daphnia magna). Use metabolomics to identify biochemical perturbations in exposed organisms. For environmental samples, apply solid-phase extraction (SPE) followed by LC-QTOF-MS to detect trace metabolites. Ensure ethical compliance by adhering to OECD guidelines for ecotoxicity testing .

Q. How should researchers design a computational model to predict the adsorption behavior of this compound on heterogeneous surfaces?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., COMPASS III) to model dye-surface interactions. Validate predictions with atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS). Incorporate Monte Carlo simulations to account for stochastic adsorption/desorption events. Calibrate models using experimental isotherm data (e.g., Langmuir vs. Freundlich) .

Q. What strategies mitigate bias in longitudinal studies tracking this compound’s mutagenic potential in chronic exposure scenarios?

- Methodological Answer : Implement blinding protocols to prevent observer bias during mutagenicity assays (e.g., Ames test). Use stratified sampling to ensure representative subpopulations and apply propensity score matching for confounding variable adjustment. Report negative controls and power calculations to justify sample sizes. Pre-register study designs in repositories like Open Science Framework for transparency .

Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration logs) to enable replication .

- Ethical Data Sharing : Anonymize raw datasets and obtain informed consent for secondary use, as per GDPR or institutional review board (IRB) requirements .

- Conflict Resolution : Address contradictory findings by conducting meta-analyses with heterogeneity tests (e.g., I² statistic) and publish null results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.